Sodium trifluoroacetate

Overview

Description

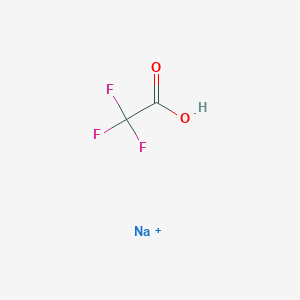

Sodium trifluoroacetate (CF₃COONa, NaTFA) is the sodium salt of trifluoroacetic acid. It is widely utilized in diverse applications due to its unique physicochemical properties. Key uses include:

- Mass spectrometry: As a cationization reagent in MALDI-TOF MS for polymers like DL-4000 .

- Material synthesis: A precursor for superconducting Y-Ba-Cu oxide films via decomposition to fluorides and subsequent oxidation .

- Organic synthesis: A trifluoromethylation agent and mediator in α-methylenation reactions .

- Analytical chemistry: A stable reference standard for ¹⁹F NMR due to its well-defined chemical shift (−76.5 ppm) .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing sodium trifluoroacetate involves dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid. The solution is then filtered and evaporated under vacuum to avoid decomposition. The resulting solid is dried under vacuum at 100°C .

Industrial Production Methods: Industrial production of this compound typically follows similar procedures but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of vacuum evaporation and drying is crucial to prevent the decomposition of the compound during production .

Chemical Reactions Analysis

Types of Reactions: Sodium trifluoroacetate is primarily used as a trifluoromethylating agent. It undergoes various types of reactions, including:

Nucleophilic Trifluoromethylation:

Difluorocarbene Precursor: this compound can act as a precursor for difluorocarbene, which is used in gem-difluorocyclopropanation of alkenes.

Oxidative Trifluoromethylthiolation:

Common Reagents and Conditions:

Copper(I) Halide Catalysts: Used in nucleophilic trifluoromethylation reactions.

Azobisisobutyronitrile (AIBN): Used as a catalyst in difluorocarbene precursor reactions.

Elemental Sulfur: Used in oxidative trifluoromethylthiolation reactions.

Major Products:

Trifluoromethylated Compounds: Products of nucleophilic trifluoromethylation.

Difluorocyclopropanes: Products of gem-difluorocyclopropanation.

Trifluoromethylthio-substituted Aromatic Compounds: Products of oxidative trifluoromethylthiolation.

Scientific Research Applications

Sodium trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium trifluoroacetate involves its role as a trifluoromethylating agent. The trifluoromethyl group (CF₃) is introduced into target molecules through nucleophilic substitution reactions. The electron-withdrawing effect of the trifluoromethyl group significantly alters the chemical properties of the target molecule, enhancing its stability and reactivity .

Comparison with Similar Compounds

Comparison with Other Trifluoroacetate Salts

Potassium Trifluoroacetate (KTFA)

- Reactivity : KTFA is preferred in flow systems for rapid trifluoromethylation of aromatic compounds, achieving higher efficiency than NaTFA under similar conditions. This is attributed to potassium's superior solubility in polar aprotic solvents .

- Applications : Used in continuous-flow chemistry, whereas NaTFA is more common in batch reactions and material synthesis .

Silver Trifluoroacetate (AgTFA)

- Reactivity : AgTFA participates in redox reactions to form silver hydride clusters (e.g., [Ag₃HClL₃]⁺), leveraging silver's transition metal properties. NaTFA lacks such redox activity .

- Mass Spectrometry : AgTFA outperforms NaTFA as a cationization reagent for polymers like PVPK12, likely due to stronger Ag⁺-polymer interactions .

1-Ethyl-3-Methylimidazolium Trifluoroacetate ([emim][TFA])

- CO₂ Absorption: Unlike NaTFA, [emim][TFA] physically absorbs CO₂ without chemical bonding, whereas imidazolium acetate ([emim][Ac]) exhibits chemisorption.

- Physicochemical Properties : [emim][TFA] has low viscosity (35 cP) and high conductivity (9.6 mS/cm), making it suitable as an ionic liquid electrolyte. NaTFA, being a solid, lacks these liquid-phase advantages .

Diisopropylammonium Trifluoroacetate (DIPA-TFA)

- Catalytic Role : DIPA-TFA acts as a Brønsted acid catalyst in α-methylenation reactions, achieving >99% yields. NaTFA’s sodium cation lacks comparable acidity, limiting its use in such reactions .

Key Data Tables

Table 1: Physicochemical Properties of Trifluoroacetate Salts

Table 2: Application-Specific Performance

Biological Activity

Sodium trifluoroacetate (NaTFA) is a fluorinated compound that has garnered attention in both biological and environmental research due to its unique properties and effects. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, mutagenicity, metabolic effects, and implications for aquatic ecosystems.

This compound is the sodium salt of trifluoroacetic acid (TFA), with the chemical formula . It is commonly used in organic synthesis and as a reagent in various chemical reactions.

Toxicity Studies

Aquatic Toxicity

this compound has been subjected to numerous toxicity tests on aquatic organisms. A significant study found that NaTFA did not exhibit acute toxicity to water fleas (Daphnia magna) and zebra fish (Danio rerio) at concentrations up to 1,200 mg/L. However, chronic exposure studies revealed a no-observed-effect concentration (NOEC) of 0.12 mg/L for the green algae Selenastrum capricornutum, indicating potential algal toxicity under certain conditions .

Table 1: Toxicity Summary of this compound

| Organism | Test Type | Concentration (mg/L) | Observations |

|---|---|---|---|

| Daphnia magna | Acute Toxicity | 1200 | No observed effects |

| Danio rerio | Acute Toxicity | 1200 | No observed effects |

| Selenastrum capricornutum | Chronic Exposure | 0.12 | NOEC determined |

| Lemna gibba | Duckweed Study | 300 | NOEC determined |

Mutagenicity

This compound has been evaluated for mutagenic potential using the Ames test with Salmonella typhimurium strains TA98 and TA100. Results consistently indicated that NaTFA is not mutagenic at concentrations up to 35.7 mg/mL, suggesting that it does not pose a significant genetic risk under the tested conditions .

Metabolic Effects

Research indicates that this compound influences metabolic pathways in liver tissues. In studies involving isolated perfused rat livers, NaTFA administration resulted in increased turnover of lactate and pyruvate, which is atypical for fluorinated compounds that generally inhibit metabolic processes .

Table 2: Enzyme Activity Changes in Liver Following NaTFA Treatment

| Enzyme | Activity Change (%) |

|---|---|

| Pyruvate Kinase | -42 |

| Phosphoglycerate Kinase | -10 |

| Glycerol-Phosphate Dehydrogenase | -4 |

| Malic Enzyme | +4 |

| NADPH-Oxidase | +7 |

Case Studies

- Rosenberg and Wahlstrom (1971) : In this study, mice were administered varying doses of this compound. Histological examination revealed no significant necrosis in vital organs, although some liver changes such as cloudy swelling were noted at higher doses .

- Stier et al. (1972) : This research highlighted the unusual metabolic activation of lactate and pyruvate following NaTFA infusion into isolated rat livers, suggesting a unique interaction with metabolic pathways .

- Hanson et al. (2002) : Investigated the impact of TFA mixtures on aquatic macrophytes, concluding that while initial pigment concentration changes were observed, long-term effects were negligible at environmentally relevant concentrations .

Q & A

Basic Research Questions

Q. How is sodium trifluoroacetate utilized in nanoparticle synthesis?

this compound serves as a precursor in the synthesis of upconverting nanoparticles (UCNPs), such as β-NaYF₄ doped with rare-earth ions (e.g., Yb³⁺, Er³⁺). The compound reacts with metal trifluoroacetates in a mixture of oleic acid and octadecene under high-temperature conditions (330°C) to form crystalline nanoparticles. This method ensures controlled stoichiometry and phase purity .

Q. What safety protocols should be followed when handling this compound?

this compound requires rigorous safety measures:

- Eye/Skin Contact: Flush eyes with water for 10–15 minutes; wash skin with soap and water for ≥15 minutes .

- Ingestion: Rinse mouth with water and seek medical attention .

- Storage: Keep in a dry, cool environment, avoiding incompatible solvents (e.g., THF) to prevent precipitation .

Q. How is this compound applied in gel permeation chromatography (GPC)?

this compound (5 mM) in hexafluoroisopropanol (HFIP) is used as an eluent for analyzing polymers like nylon-5. It enhances solubility and prevents column fouling, enabling accurate molar mass determination via PMMA calibration standards. Compatibility with HFIP is critical to avoid salt precipitation .

Advanced Research Questions

Q. What experimental design (DoE) strategies optimize this compound in FTICR mass spectrometry?

A chemometric approach using a Composite Central Face (CCF) design optimizes ion trajectory parameters in dynamically harmonized FTICR cells. Eight variables (e.g., DC voltages, shimming) are tuned to maximize signal intensity of this compound cluster ions. This method replaces manual tuning, improving reproducibility and sensitivity for high-resolution mass analysis .

Q. How does this compound influence reaction mechanisms in organic synthesis?

The trifluoroacetate anion (CF₃COO⁻) acts as a weakly coordinating base, facilitating mixed anhydride formation in stereochemical retention reactions. For example, in acetal synthesis, this compound drives equilibrium by precipitating as a byproduct, enabling base-catalyzed reactions without acid-sensitive group degradation .

Q. What role does this compound play in MALDI-TOF MS for polymer characterization?

As a cationization reagent, this compound enhances ionization efficiency of polymers (e.g., polyvinylpyrrolidone) by forming sodium adducts. Optimal results require tuning matrix-to-cationization ratios (e.g., 15:5:1 matrix/polymer/salt). Its performance varies with polymer chemistry; sodium iodide is preferred for PEG, while this compound suits DL-4000 .

Q. How can environmental trifluoroacetate contamination be analyzed and mitigated?

Liquid-liquid extraction (LLE) and headspace (HS) techniques quantify trifluoroacetate in precipitation (detection limit: ng/L). Recent studies highlight its persistence in aquatic systems, necessitating source identification (e.g., pharmaceutical/industrial waste) and bioremediation strategies .

Q. Methodological Considerations

Q. How do solubility properties of this compound affect solvent compatibility?

this compound dissolves readily in HFIP (625 g/L at 25°C) but precipitates in THF. Solvent exchange protocols must ensure salt solubility to avoid column blockage in GPC or MALDI-TOF sample preparation .

Q. What analytical challenges arise when calibrating mass spectrometers with this compound?

Cluster ions of this compound (e.g., [Na₂(CF₃COO)]⁺) are used for mass calibration in negative/positive ion modes. Signal harmonicity must be validated to ensure accuracy, particularly for high-mass analytes .

Q. How does this compound compare to other leaving groups in gas-phase reactions?

In Sₙ2/E2 reactions, trifluoroacetate exhibits lower leaving-group ability than iodide but higher than bromide in gas-phase studies. This reactivity trend aligns with exothermicity differences, influencing mechanistic studies of nucleophilic substitutions .

Properties

CAS No. |

2923-18-4 |

|---|---|

Molecular Formula |

C2HF3NaO2 |

Molecular Weight |

137.01 g/mol |

IUPAC Name |

sodium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7); |

InChI Key |

UKXIHEBXRGRYQF-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)[O-].[Na+] |

Isomeric SMILES |

C(=O)(C(F)(F)F)[O-].[Na+] |

Canonical SMILES |

C(=O)(C(F)(F)F)O.[Na] |

Key on ui other cas no. |

2923-18-4 |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

Synonyms |

Sodium trifluoroacetate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.